molecular formula C24H22N4OS2 B3004412 4-(4-ethylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223925-06-1

4-(4-ethylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B3004412
CAS No.: 1223925-06-1
M. Wt: 446.59
InChI Key: HLIKPTKQDVJTDO-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a heterocyclic compound featuring a fused thieno-triazolopyrimidine scaffold. Its structure includes a 4-ethylbenzyl group at position 4 and a 4-methylbenzylthio substituent at position 1. The ethyl and methylbenzyl substituents likely enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

8-[(4-ethylphenyl)methyl]-12-[(4-methylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4OS2/c1-3-17-8-10-18(11-9-17)14-27-22(29)21-20(12-13-30-21)28-23(27)25-26-24(28)31-15-19-6-4-16(2)5-7-19/h4-13H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIKPTKQDVJTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-ethylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (CAS Number: 1223814-71-8) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4OS2C_{24}H_{22}N_{4}OS_{2}, with a molecular weight of 446.6 g/mol. The structure features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H22N4OS2C_{24}H_{22}N_{4}OS_{2}
Molecular Weight446.6 g/mol
CAS Number1223814-71-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds within the thienotriazolopyrimidine class can modulate key biochemical pathways by:

  • Inhibiting Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Binding to Receptors : It can act as an antagonist or agonist at certain receptor sites, influencing cellular responses.

Studies have shown that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting proliferation through various mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Anticancer Properties

Recent research has highlighted the potential anticancer activity of thienotriazolopyrimidine derivatives. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM have been reported for structurally similar compounds .
  • Breast Cancer (T47D) : Compounds showed IC50 values of 43.4 μM and 27.3 μM against different breast cancer cell lines .

Antimicrobial Activity

Thienotriazolopyrimidines have also been evaluated for their antimicrobial properties. Studies suggest that these compounds can exhibit both antibacterial and antifungal activities comparable to established antibiotics:

  • Antibacterial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Similar compounds have been noted for their antifungal efficacy against pathogenic fungi .

Case Studies

  • Study on Anticancer Activity :
    • A study investigated the effects of thienotriazolopyrimidine derivatives on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in HCT-116 cells, suggesting potential for further development as anticancer agents .
  • Evaluation of Antimicrobial Effects :
    • Another study assessed the antimicrobial properties of a series of thienotriazolopyrimidine derivatives against various pathogens. The findings revealed that certain compounds exhibited superior activity compared to standard treatments like chloramphenicol .

Scientific Research Applications

Pharmaceutical Development

The primary application of this compound lies in its pharmacological potential. It has been identified as a GPR40 agonist , which suggests its role in mediating insulin secretion and glucose metabolism. This makes it a candidate for developing treatments for conditions such as:

  • Type 2 Diabetes : By enhancing insulin secretion in response to glucose.
  • Obesity : Potentially aiding in weight management through metabolic regulation.

A patent application (WO2015097713A1) outlines the synthesis of this compound and its derivatives, emphasizing their therapeutic efficacy against metabolic disorders .

Antimicrobial Activity

Research indicates that compounds with similar thieno-triazolo structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Properties

The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone framework has been associated with anticancer activity. Compounds within this class have shown promise in inhibiting cell proliferation in cancer cell lines. Further studies are needed to elucidate the specific mechanisms of action and efficacy against different cancer types.

Case Study 1: GPR40 Agonism

A study highlighted the role of GPR40 agonists in enhancing insulin secretion. The compound was tested alongside other known agonists, demonstrating a significant increase in insulin levels in vitro . This positions it as a potential therapeutic agent for diabetes management.

Case Study 2: Antimicrobial Testing

In preliminary testing against Staphylococcus aureus and Escherichia coli, the compound exhibited moderate inhibitory effects compared to standard antibiotics. These findings warrant further exploration into its potential as an antimicrobial agent .

Comparison with Similar Compounds

Key Structural Features of Analogues

The following compounds share the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core but differ in substituents, leading to variations in bioactivity and physicochemical properties:

Compound Name Substituents Molecular Formula Key Biological Activity/Notes References
4-(4-Ethylbenzyl)-1-((4-methylbenzyl)thio)-... 4-Ethylbenzyl, 4-methylbenzylthio C₂₄H₂₂N₄OS₂ Potential kinase inhibition; enhanced lipophilicity due to ethyl/methyl groups
4-(4-Methylphenyl)-1-isopropyl-... () 4-Methylphenyl, isopropyl C₂₀H₂₁N₅OS Promising activity comparable to standard drugs (e.g., antimicrobial/anticancer)
4-(4-Methylphenyl)-1-pyrrolidin-1-ylmethyl-... () 4-Methylphenyl, pyrrolidinylmethyl C₂₃H₂₄N₆OS Improved solubility due to polar pyrrolidine group
7-Phenyl-6-methyl-1-(4-tolyl)-...-3-ethylcarboxylate (4f, ) 4-Tolyl, ethylcarboxylate C₂₄H₂₂N₄O₃S Enhanced metabolic stability via ester functionalization
4-(4-Fluorobenzyl)-1-((4-fluorobenzyl)thio)-... () 4-Fluorobenzylthio, 4-fluorobenzyl C₂₃H₁₉FN₄OS₂ Fluorine substituents may improve bioavailability and target binding
1-((4-Bromobenzyl)thio)-4-(thiophen-2-ylmethyl)-... () 4-Bromobenzylthio, thiophen-2-ylmethyl C₂₀H₁₆BrN₅OS₂ Bromine enhances halogen bonding; thiophene may influence π-π stacking

Impact of Substituents on Activity

  • Polar Groups (e.g., Pyrrolidinylmethyl): Enhance solubility but may reduce membrane permeability .
  • Halogens (e.g., Fluorine, Bromine): Fluorine improves metabolic stability and bioavailability; bromine facilitates halogen bonding in target interactions .
  • Heterocyclic Moieties (e.g., Thiophene): Influence electronic properties and stacking interactions with biological targets .

Antimicrobial and Anticancer Potential

  • Compounds with isopropyl or pyrrolidinylmethyl groups () showed activity comparable to standard drugs, possibly due to optimized steric and electronic profiles .
  • Ethylcarboxylate derivatives () exhibited enhanced metabolic stability, critical for prolonged therapeutic effects .

Kinase Inhibition

  • Fluorinated analogues () may target kinases like STAT3 or Wnt/β-catenin pathways, as suggested by structural similarities to inhibitors in and .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives?

  • Methodological Answer : The core scaffold is typically synthesized via cyclocondensation or multi-step reactions. For example, hydrazonoyl chlorides can react with thienopyrimidine precursors under reflux in chloroform with triethylamine as a catalyst, yielding triazolo-fused derivatives . Key intermediates like 2-amino-thienopyrimidinones are often functionalized with benzylthio or aryl groups via nucleophilic substitution or thioether formation .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., benzylthio vs. ethylbenzyl groups) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1050–1250 cm⁻¹ for thioether linkages) .
  • Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns .

Q. How are impurities identified and quantified during the synthesis process?

  • Methodological Answer : Reverse-phase HPLC with UV detection is commonly used, coupled with calibration against synthetic byproducts (e.g., unreacted hydrazonoyl chlorides). Recrystallization from ethanol/dioxane or DMF improves purity, as noted in analogous syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of 4-(4-ethylbenzyl)-1-((4-methylbenzyl)thio) derivatives?

  • Methodological Answer :

  • Catalyst Screening : Triethylamine or p-toluenesulfonic acid enhances cyclization efficiency in similar triazolo-pyrimidine syntheses .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while chloroform minimizes side reactions during reflux .
  • Temperature Control : Stepwise heating (e.g., 60–80°C for cyclization, followed by 100°C for DMSO-assisted heterocyclization) reduces decomposition .

Q. What strategies are used to resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Dose-Response Curves : Validate potency discrepancies (e.g., IC50 variability in anticancer assays) by testing multiple concentrations .
  • Cellular Uptake Studies : Use fluorescent analogs or radiolabeled compounds to assess bioavailability differences .
  • Target-Specific Assays : Isolate enzymatic targets (e.g., STAT3 inhibition) to decouple off-target effects observed in whole-cell assays .

Q. How do modifications at the benzylthio moiety affect the compound's pharmacokinetic properties?

  • Methodological Answer :

  • LogP Analysis : Introduce electron-withdrawing groups (e.g., fluoro-substituents) to reduce hydrophobicity and improve solubility, as seen in analogs with 4-fluorobenzylthio groups .
  • Metabolic Stability : Replace methylbenzyl with piperidine-containing substituents to slow hepatic clearance, based on structural analogs with extended half-lives .

Q. What computational methods predict the binding affinity of this compound to target proteins?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with STAT3’s SH2 domain, using crystallographic data (PDB: 1BG1) to prioritize substituent orientations .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide rational design .

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